![molecular formula C16H12F3NO2 B2472500 3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 882747-47-9](/img/structure/B2472500.png)

3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

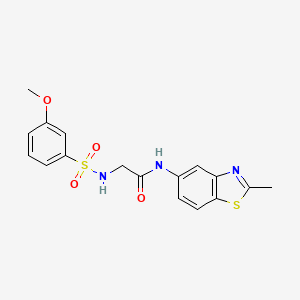

The compound is an organic compound that may contain a trifluoromethoxy group attached to a benzyl group . This suggests that it might be used as a building block in chemical synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 4-(Trifluoromethyl)benzyl alcohol have been used in the synthesis of highly electron-poor fluorine-containing alkenes .科学的研究の応用

Mix-and-Heat Benzylation of Alcohols

The compound 2-Benzyloxy-1-methylpyridinium triflate, a related derivative, demonstrates the utility of stable, neutral organic salts in converting alcohols to benzyl ethers through a warming process. This technique showcases the adaptability of trifluoromethoxy derivatives in facilitating benzylation across a wide range of alcohols with good to excellent yields, highlighting its potential in synthesizing protected alcohols in organic chemistry (Poon & Dudley, 2006).

Electron-Withdrawing Properties

The trifluoromethoxy group, as in the compound of interest, is superior to both methoxy and trifluoromethyl groups in its ability to promote hydrogen/metal permutation at ortho positions. This property significantly lowers the basicity of arylmetal compounds, even when located in remote meta or para positions, offering insights into designing molecules with specific electronic properties for pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2002).

O-Benzylating Reagents

The synthesis of formal trimerization of benzyl imidate leading to 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) showcases an application of trifluoromethoxy derivatives as acid-catalyzed O-benzylating reagents. This provides a method for benzyl ether production in good yields, demonstrating the utility of trifluoromethoxy-containing compounds in facilitating organic synthesis processes with high atom economy (Yamada, Fujita, & Kunishima, 2012).

Deoxytrifluoromethylation

The direct deoxytrifluoromethylation of alcohols using copper metallaphotoredox-mediated processes highlights the role of trifluoromethoxy derivatives in incorporating fluorine atoms into drug-like molecules. This method underscores the importance of the trifluoromethyl group in enhancing the pharmaceutical properties of small-molecule drug candidates, offering a novel approach to the synthesis of fluorinated compounds (Intermaggio, Millet, Davis, & MacMillan, 2022).

Strategic Synthesis and Antimicrobial Evaluation

The strategic synthesis of novel difluoromethylated compounds demonstrates the potential of trifluoromethoxy and related derivatives in creating molecules with significant antimicrobial activities. This application is crucial for the development of new antibiotics and antifungal agents, contributing to the pharmaceutical industry (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Safety and Hazards

特性

IUPAC Name |

3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-8,13H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTRWCKPIUHTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326697 |

Source

|

| Record name | 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

882747-47-9 |

Source

|

| Record name | 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)

![4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2472424.png)

![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate](/img/structure/B2472428.png)

![5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride](/img/structure/B2472431.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B2472436.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2472437.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2472438.png)